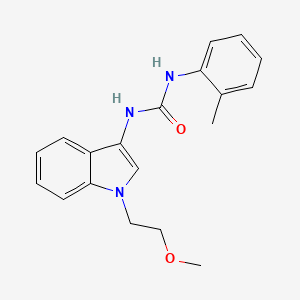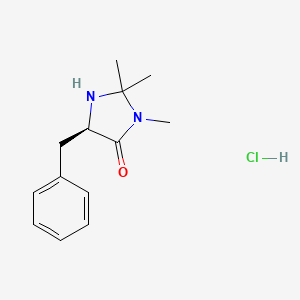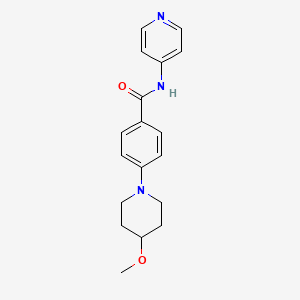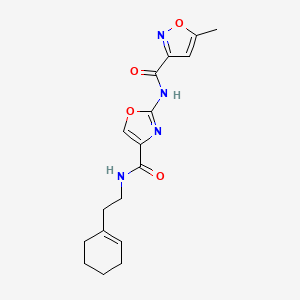![molecular formula C18H14N4O2S2 B2846363 1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1171804-31-1](/img/structure/B2846363.png)
1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Cancer Properties
Urea derivatives, including those similar to the specified compound, have shown promising results in cancer treatment. For instance, a study by Li et al. (2019) demonstrated that certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives exhibit potent activity against chronic myeloid leukemia (CML) cell lines, with minimal cellular toxicity. These compounds were identified as potential treatments for CML and other cancers, highlighting their significance in oncology research (Li et al., 2019).
2. Antibacterial Applications
The synthesis and evaluation of novel heterocyclic compounds containing urea, similar to the compound , have shown significant antibacterial activities. A study by Azab et al. (2013) reported the synthesis of new heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activities against various bacterial strains (Azab et al., 2013).
3. Modulation of Biochemical Pathways
Research by Motta et al. (2009) explored the use of pyrazolo[3,4-d]pyrimidin-4-one ring systems, which are chemically related to the specified compound. These derivatives were found to inhibit adenosine deaminase effectively, demonstrating their potential to modulate important biochemical pathways in medical applications (Motta et al., 2009).
4. Plant Biology and Agriculture
In the field of plant biology, urea derivatives have been used as synthetic compounds to regulate cell division and differentiation. Ricci and Bertoletti (2009) discussed the cytokinin-like activity of certain urea derivatives, including their role in enhancing adventitious root formation, making them valuable in agricultural and botanical research (Ricci & Bertoletti, 2009).
5. Antimicrobial and Antifungal Applications
El Azab and Abdel-Hafez (2015) conducted a study on the synthesis of thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds, similar in structure to the specified urea compound, exhibited in vitro antimicrobial activity against bacteria and fungi, demonstrating their potential in addressing microbial infections (El Azab & Abdel-Hafez, 2015).
6. Neurological Applications
In the field of neurology, Azam et al. (2009) studied 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea derivatives for their antiparkinsonian activities. The study revealed that these compounds exhibited significant activity in reducing symptoms of Parkinson's disease in mice models, indicating their potential in neurological treatment (Azam et al., 2009).
properties
IUPAC Name |
1-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-8-16(23)22-14(10-26-18(22)19-11)12-4-2-5-13(9-12)20-17(24)21-15-6-3-7-25-15/h2-10H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQGKXGTCPTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2846280.png)



![N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2846288.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea](/img/structure/B2846289.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B2846294.png)
![4-{1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl}benzonitrile](/img/structure/B2846295.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2846296.png)

![N-benzhydryl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2846300.png)
![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)